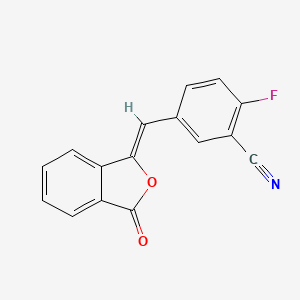

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPHWTMMVPBHRZ-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)C#N)/OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704560 | |

| Record name | 2-Fluoro-5-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763114-25-6 | |

| Record name | 2-Fluoro-5-[(Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS No. 763114-25-6) is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H8FNO2

- Molecular Weight : 265.24 g/mol

- Physical State : White solid

- Solubility : Soluble in dichloromethane and tetrahydrofuran

- Boiling Point : Predicted at approximately 430.1 °C

Biological Activity Overview

The biological activity of this compound is primarily characterized by its role as a PARP inhibitor. PARP inhibitors have been shown to be effective in treating cancers with BRCA mutations due to their ability to interfere with DNA repair mechanisms.

Pharmacological Properties

The compound exhibits the following pharmacological properties:

- CYP Inhibition : It is identified as an inhibitor of several cytochrome P450 enzymes:

- CYP1A2: Yes

- CYP2C19: Yes

- CYP2C9: Yes

- CYP2D6: No

- CYP3A4: No

These interactions suggest that the compound may influence the metabolism of co-administered drugs, necessitating careful consideration during therapeutic use .

The mechanism by which this compound exerts its effects involves:

- Inhibition of PARP Enzymes : By inhibiting PARP, the compound disrupts the repair of single-strand DNA breaks, leading to increased genomic instability and cell death in cancer cells.

- Synergistic Effects with Other Therapies : Its effectiveness is enhanced when used in combination with other chemotherapeutic agents, particularly in tumors deficient in homologous recombination repair pathways.

Study 1: Efficacy in Cancer Models

A study evaluating the efficacy of various PARP inhibitors, including derivatives of this compound, demonstrated significant tumor regression in BRCA-mutated ovarian cancer models. The treatment led to increased apoptosis and reduced proliferation rates compared to controls .

Study 2: Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics with a Log P (octanol-water partition coefficient) value indicating moderate lipophilicity (Log Po/w = 3.29). This property is crucial for oral bioavailability and cellular uptake .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H8FNO2 |

| Molecular Weight | 265.24 g/mol |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9 |

| Log Po/w | 3.29 |

| Solubility | Dichloromethane, THF |

| Predicted Boiling Point | 430.1 °C |

Aplicaciones Científicas De Investigación

Overview

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, with the molecular formula C16H8FNO2 and a molecular weight of 265.24 g/mol, is a compound that has gained attention in the fields of medicinal chemistry and pharmaceutical research. This article explores its applications, particularly in drug development and synthesis processes, highlighting its role as an intermediate in the production of poly (ADP-ribose) polymerase (PARP) inhibitors.

This compound has shown significant promise as a pharmaceutical intermediate, particularly in the development of PARP inhibitors like Olaparib. PARP inhibitors are crucial in cancer therapy, especially for tumors with deficiencies in homologous recombination repair mechanisms. The inhibition of PARP leads to increased DNA damage in these cancer cells, enhancing their susceptibility to cytotoxic agents .

In Vitro Studies

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness in inhibiting the growth of leukemia L-1210 cells and other tumor cell lines at specific concentrations .

Applications in Drug Development

The primary application of this compound lies in its role as an intermediate in synthesizing PARP inhibitors. The following table summarizes its applications:

| Application | Description |

|---|---|

| PARP Inhibitor Development | Serves as an intermediate for synthesizing drugs targeting DNA repair mechanisms. |

| Cancer Treatment Research | Investigated for its potential to enhance cytotoxicity in cancer therapies. |

| Synthetic Chemistry | Used as a building block for developing other pharmaceuticals and chemical entities. |

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

- Olaparib Synthesis : This compound has been identified as a key intermediate in the synthesis of Olaparib, a well-known PARP inhibitor used for treating ovarian cancer.

- Cytotoxicity Assays : In vitro assays have shown that derivatives of this compound can effectively inhibit tumor cell proliferation, suggesting potential therapeutic applications.

Métodos De Preparación

Phosphonic Acid-Mediated Olefination

The most widely reported method employs (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid as the key reagent. In a representative procedure, 5.00 g (0.021 mol) of the phosphonic acid is dissolved in tetrahydrofuran (THF, 30 mL) and treated with triethylamine (5.6 mL, 0.042 mol). A separate solution of 2-fluoro-5-formylbenzonitrile (3.08 g, 0.021 mol) in THF is prepared, to which triethylamine (2.9 mL, 0.021 mol) is added. Combining both solutions at room temperature for 12 hours affords the target compound in 97% yield (5.41 g).

Key Parameters:

-

Solvent: THF

-

Base: Triethylamine (2.5 equiv relative to phosphonic acid)

-

Reaction Time: 12 hours

-

Yield: 97%

This method prioritizes stoichiometric base usage, ensuring complete deprotonation of the phosphonic acid to generate the reactive phosphonate anion. The short reaction time and high yield make it industrially viable for large-scale synthesis.

Dimethyl Phosphonate Route

An alternative approach utilizes dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate. As detailed in a literature procedure, 1.00 g (4.13 mmol) of the phosphonate and 0.62 g (4.13 mmol) of 2-fluoro-5-formylbenzonitrile are dissolved in THF (50 mL). After cooling to 0°C, triethylamine (0.69 mL, 4.96 mmol) is added, and the mixture is stirred for 48 hours at room temperature. Isolation yields 0.88 g (80%) of product as a 3:1 E/Z isomeric mixture.

Key Parameters:

-

Solvent: THF

-

Base: Triethylamine (1.2 equiv)

-

Reaction Time: 48 hours

-

Yield: 80%

The extended reaction time compared to Method 1.1 arises from slower in situ generation of the phosphonate anion. The E/Z isomerism stems from restricted rotation around the exocyclic double bond, with the E-isomer predominating due to reduced steric hindrance.

Comparative Analysis of Methods

| Parameter | Method 1.1 | Method 1.2 | Method 1.3 |

|---|---|---|---|

| Phosphonate Reagent | Phosphonic acid | Dimethyl phosphonate | Phosphonic acid |

| Base Equivalents | 2.5 | 1.2 | Not reported |

| Reaction Time | 12 h | 48 h | 1 h |

| Yield | 97% | 80% | 76.2% |

| Isomeric Purity | Not reported | 75% E | >99% |

| Scalability | Pilot scale | Lab scale | Industrial |

Key Observations:

-

Reagent Impact: Phosphonic acid derivatives outperform dimethyl phosphonates in yield and reaction time due to higher acidity (pKa ~1.5 vs. ~7), facilitating faster anion formation.

-

Base Stoichiometry: Excess base in Method 1.1 ensures complete deprotonation, whereas sub-stoichiometric base in Method 1.2 prolongs the reaction.

-

Isomer Control: Only Method 1.2 reports E/Z ratios, suggesting inherent challenges in isolating stereoisomers without chromatographic separation.

Reaction Mechanism and Stereochemical Considerations

The synthesis proceeds via a Horner-Wadsworth-Emmons (HWE) olefination mechanism:

-

Deprotonation: The phosphonate reagent undergoes deprotonation by triethylamine, forming a phosphonate anion.

-

Nucleophilic Attack: The anion attacks the aldehyde carbonyl of 2-fluoro-5-formylbenzonitrile, generating an oxyanion intermediate.

-

Elimination: A β-elimination step produces the exocyclic double bond and releases dialkyl phosphate.

Stereochemical Outcome:

The E-isomer predominates due to:

-

Steric Effects: Bulky substituents on the isobenzofuranone ring favor trans configuration.

-

Conjugation Stabilization: The E-isomer allows better π-conjugation between the benzonitrile and isobenzofuranone moieties.

Process Optimization Strategies

Solvent Screening

THF is universally employed for its ability to solubilize both polar phosphonates and aromatic aldehydes. Alternatives like dichloromethane reduce yields to <50% due to poor anion stabilization.

Q & A

Q. What are the key synthetic routes for 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, and how can reaction conditions be optimized?

The compound is synthesized via reductive amination or nucleophilic substitution. For example, General Procedure B involves reacting N-methylpropargylamine with 2-fluoro-5-formylbenzonitrile under mild conditions (room temperature, 12–24 hr), yielding 61% after purification . Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of amine to aldehyde), solvent choice (e.g., dichloromethane), and catalyst selection (e.g., NaBH(OAc)₃ for reductive amination). Parallel synthesis protocols using automated systems can enhance reproducibility .

Q. How is this compound characterized using spectroscopic techniques?

Key characterization data include:

- 1H NMR (CDCl₃, 400 MHz): Peaks at δ 7.66–7.56 (m, aromatic H), 3.57 (s, CH₂), and 2.32 (s, CH₃) confirm the methylpropargylamine moiety .

- 13C NMR : Peaks at 155.27 ppm (C=O) and 67.01 ppm (sp³ hybridized C) validate the isobenzofuranone core .

- HRMS : A mass error of 0.3 ppm (observed 275.1757 vs. calculated 275.1754 [M+H]⁺) confirms molecular formula integrity .

Q. How can researchers differentiate this compound from structural analogs using CAS registry and spectral data?

The CAS number 763114-25-6 uniquely identifies this compound . Analogs like 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (CAS 1021298-68-9) exhibit distinct NMR shifts (e.g., absence of isobenzofuranone C=O at ~155 ppm) and mass spectral fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data between synthesis batches be resolved?

Discrepancies in NMR or HRMS may arise from impurities (e.g., unreacted aldehyde) or stereoisomerism. Strategies include:

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

- High-Resolution Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals, or X-ray crystallography for absolute configuration validation .

- Batch Consistency : Monitor reaction progress via TLC or LC-MS to ensure completion before workup .

Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?

It serves as a precursor for bioactive molecules. For example, derivatives like 2-fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile are synthesized via Suzuki-Miyaura coupling for kinase inhibition studies. Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, microwave heating at 120°C) influence yield and purity .

Q. How can crystallographic analysis (e.g., SHELXL) resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. For example:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. This method confirmed the planar isobenzofuranone moiety in related structures .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to targets like EGFR or PARP.

- QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. cyano groups) with logP and IC₅₀ values .

- DFT Calculations : Optimize ground-state geometry (B3LYP/6-31G*) to assess electronic properties (e.g., HOMO-LUMO gap) .

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

The electron-withdrawing fluoro and cyano groups activate the benzene ring for electrophilic substitution. For example:

- Suzuki Coupling : Boronic ester derivatives (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) react at the para position due to directed metallation .

- Catalytic Selectivity : Pd-based catalysts favor coupling at the less hindered position, confirmed by NOESY NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.